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Compound of Interest

Compound Name: Lavandulyl acetate

Cat. No.: B123112 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the enantioselective synthesis of lavandulyl
acetate, a valuable chiral intermediate and fragrance component. Two distinct and effective

methods are presented: a chemoenzymatic approach via kinetic resolution of racemic

lavandulol and a plausible asymmetric chemical synthesis route to chiral lavandulol followed by

acetylation.

Method 1: Chemoenzymatic Synthesis via Kinetic
Resolution
This protocol utilizes the enantioselective acylation of racemic lavandulol catalyzed by Lipase B

from Candida antarctica (CALB). The enzyme preferentially acylates the (R)-enantiomer of

lavandulol, resulting in the formation of (R)-lavandulyl acetate and leaving behind unreacted

(S)-lavandulol. This method is effective for obtaining both enantiomers in enriched forms.

Quantitative Data Summary
The following table summarizes the typical yields and enantiomeric excesses (ee) obtained

from the enzymatic kinetic resolution of racemic lavandulol.[1]
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(R)-

Lavandulyl

acetate

CALB Acetic Acid Hexane ~55% 51% 48%

(S)-

Lavandulol
CALB Acetic Acid Hexane ~55% 42% 52%

Experimental Protocol
Materials:

Racemic lavandulol

Immobilized Lipase B from Candida antarctica (CALB, e.g., Novozym 435)

Acetic acid

Hexane (anhydrous)

Sodium bicarbonate (saturated aqueous solution)

Brine (saturated aqueous NaCl solution)

Anhydrous magnesium sulfate (MgSO₄)

Rotary evaporator

Chromatography column (silica gel)

Standard laboratory glassware

Procedure:
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Reaction Setup: In a clean, dry round-bottom flask, dissolve racemic lavandulol (1.0 eq) and

acetic acid (1.5 eq) in anhydrous hexane to a final lavandulol concentration of 25 mM.

Enzyme Addition: Add immobilized CALB (typically 10-20% by weight of the substrate) to the

solution.

Reaction Monitoring: Stir the mixture at a constant temperature (e.g., 30-40 °C). Monitor the

progress of the reaction by taking small aliquots and analyzing them by gas chromatography

(GC) or thin-layer chromatography (TLC). The reaction should be stopped at approximately

50-55% conversion to optimize the enantiomeric excess of both the product and the

remaining starting material.

Work-up: Once the desired conversion is reached, filter off the enzyme and wash it with a

small amount of hexane.

Quenching: Transfer the filtrate to a separatory funnel and wash with a saturated sodium

bicarbonate solution to remove excess acetic acid. Follow with a wash with brine.

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter,

and concentrate the solvent using a rotary evaporator.

Purification: Purify the resulting mixture of (R)-lavandulyl acetate and (S)-lavandulol using

column chromatography on silica gel with an appropriate eluent system (e.g., a gradient of

ethyl acetate in hexane) to separate the two compounds.

Logical Workflow for Enzymatic Kinetic Resolution
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Caption: Workflow for the enzymatic kinetic resolution of racemic lavandulol.
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Method 2: Asymmetric Chemical Synthesis of (R)- or
(S)-Lavandulol and Subsequent Acetylation
This protocol outlines a plausible synthetic route to enantiomerically pure lavandulol, inspired

by organocatalytic methods. The key steps involve a proline-catalyzed asymmetric α-

aminooxylation of an aldehyde, followed by a Wittig reaction and a Claisen rearrangement to

construct the chiral lavandulol backbone. The final step is a standard acetylation.

Signaling Pathway for Asymmetric Synthesis
The core of the enantioselectivity in this pathway is the proline-catalyzed formation of a chiral

enamine intermediate from an achiral aldehyde. This enamine then reacts stereoselectively

with an electrophile.

Proline-Catalyzed Asymmetric α-Aminooxylation

Achiral Aldehyde Proline Catalyst Chiral Enamine
Intermediate

Electrophile
(e.g., Nitrosobenzene)

Chiral α-Functionalized
Aldehyde

Click to download full resolution via product page

Caption: Proline catalysis enabling enantioselective functionalization of an aldehyde.

Experimental Protocol (Plausible Route)
Part A: Synthesis of Chiral Lavandulol Precursor

α-Aminooxylation: To a solution of 3-methylbutanal (1.0 eq) in a suitable solvent (e.g.,

chloroform or DMF) at -20 °C, add L-proline (0.2 eq). Stir for 15 minutes, then add

nitrosobenzene (1.2 eq) portion-wise. Stir the reaction mixture at -20 °C and monitor by TLC.

Upon completion, quench the reaction and purify the resulting chiral α-aminooxy aldehyde.
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Wittig Reaction: Prepare a Wittig reagent such as isopropyltriphenylphosphonium iodide.

React the chiral α-aminooxy aldehyde from the previous step with the ylide generated from

the phosphonium salt to form the corresponding alkene.

Reduction and Protection: Reduce the aldehyde functionality to a primary alcohol using a

mild reducing agent like sodium borohydride. Protect the resulting hydroxyl group, for

example, as a silyl ether.

Claisen Rearrangement: The protected intermediate is then subjected to conditions that

facilitate a[2][2]-sigmatropic rearrangement (e.g., heating) to form the lavandulol backbone.

Deprotection: Remove the protecting group to yield enantiomerically enriched lavandulol.

Part B: Acetylation of Chiral Lavandulol

Reaction Setup: In a round-bottom flask, dissolve the enantiomerically enriched lavandulol

(1.0 eq) in an anhydrous solvent such as dichloromethane or diethyl ether. Add a base, such

as triethylamine (1.5 eq) or pyridine (as solvent).

Acylation: Cool the solution in an ice bath and slowly add acetyl chloride (1.2 eq) or acetic

anhydride (1.2 eq) dropwise.

Reaction Monitoring: Allow the reaction to warm to room temperature and stir until

completion, as monitored by TLC.

Work-up: Quench the reaction by adding water or a saturated ammonium chloride solution.

Extract the product with an organic solvent.

Purification: Wash the combined organic layers with dilute acid (if using pyridine), saturated

sodium bicarbonate solution, and brine. Dry over anhydrous magnesium sulfate, filter, and

concentrate under reduced pressure. The crude lavandulyl acetate can be further purified

by column chromatography if necessary.

Experimental Workflow for Chemical Synthesis
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Caption: A plausible workflow for the asymmetric chemical synthesis of lavandulyl acetate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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